molecular formula C19H22BClO3 B6320993 2-(4-Benzyloxy-2-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096998-24-0

2-(4-Benzyloxy-2-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No. B6320993
CAS RN: 2096998-24-0
M. Wt: 344.6 g/mol
InChI Key: NFQFGMCUMVWWLW-UHFFFAOYSA-N
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Description

2-(4-Benzyloxy-2-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (hereafter referred to as 2-BOC-TMTD) is an organic compound with a unique structure, containing a benzyloxy group, a chlorophenyl group, and a trimethyl dioxaborinane group. It is a colorless, odorless, and crystalline compound that is soluble in organic solvents. 2-BOC-TMTD has a variety of applications in scientific research, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of mechanisms of action.

Scientific Research Applications

2-BOC-TMTD has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-benzyloxy-phenol and 4,4,6-trimethyl-1,3,2-dioxaborinane. It has also been used as a ligand in the study of biochemical and physiological effects, and as a catalyst in the investigation of mechanisms of action.

Mechanism of Action

2-BOC-TMTD acts as a ligand when bound to a metal atom. The benzyloxy group of the compound binds to the metal atom, while the chlorophenyl group interacts with the electron-rich surface of the metal atom. This interaction causes changes in the chemical structure of the metal atom, which in turn affects the properties of the compound.
Biochemical and Physiological Effects
2-BOC-TMTD has been studied for its biochemical and physiological effects. Studies have shown that the compound can modulate the activity of enzymes, such as cytochrome P450, and can also affect the activity of proteins involved in signal transduction pathways. Additionally, 2-BOC-TMTD has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-BOC-TMTD has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is soluble in organic solvents, which makes it easy to work with. However, 2-BOC-TMTD also has some limitations. It is relatively expensive and can be difficult to obtain in large quantities. Additionally, it has a low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are numerous potential future directions for 2-BOC-TMTD. For example, further research could be conducted to explore its effects on other enzymes and proteins, as well as its potential applications in drug discovery. Additionally, research could be conducted to investigate its potential use in drug delivery systems and its ability to modulate cell signaling pathways. Finally, further research could be conducted to explore its potential use as a catalyst in organic synthesis.

Synthesis Methods

2-BOC-TMTD can be synthesized via a two-step process. The first step involves the reaction of 2-chloro-4-benzyloxy-phenol with trimethyl dioxaborinane in the presence of a base such as sodium hydroxide. This reaction produces a sodium salt of 2-BOC-TMTD. The second step involves the acid-catalyzed hydrolysis of the sodium salt to produce the desired compound.

properties

IUPAC Name

2-(2-chloro-4-phenylmethoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BClO3/c1-14-12-19(2,3)24-20(23-14)17-10-9-16(11-18(17)21)22-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQFGMCUMVWWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyloxy-2-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

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